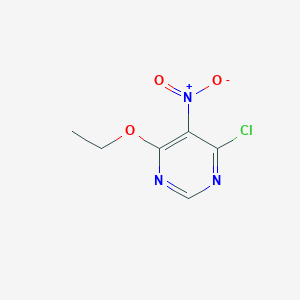

4-Chloro-6-ethoxy-5-nitropyrimidine

Description

4-Chloro-6-ethoxy-5-nitropyrimidine (CAS: Not explicitly provided; molecular formula: C₆H₇ClN₃O₃) is a nitro-activated pyrimidine derivative with a chlorine atom at position 4, an ethoxy group at position 6, and a nitro group at position 3. Its synthesis involves nucleophilic substitution reactions, as demonstrated in studies where 4,6-dichloro-5-nitropyrimidine undergoes ethoxy substitution. Reported yields vary between 16% (optimized conditions) and 47% (preliminary trials), depending on reaction parameters like solvent, temperature, and catalyst .

Properties

CAS No. |

54851-36-4 |

|---|---|

Molecular Formula |

C6H6ClN3O3 |

Molecular Weight |

203.58g/mol |

IUPAC Name |

4-chloro-6-ethoxy-5-nitropyrimidine |

InChI |

InChI=1S/C6H6ClN3O3/c1-2-13-6-4(10(11)12)5(7)8-3-9-6/h3H,2H2,1H3 |

InChI Key |

LVZXUUQVHLFRNL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation at Position 6

The reactivity and properties of 4-chloro-5-nitropyrimidine derivatives are highly sensitive to substituents at position 4.

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group in this compound provides better lipophilicity (higher LogP) compared to methoxy derivatives, influencing bioavailability .

- Amino vs. Alkoxy: Aminolysis reactions favor substitution at the ethoxy group over the chloro group in nitro-activated pyrimidines due to steric and electronic effects .

Critical Research Findings

Aminolysis Preference: Computational studies confirm that alkoxy groups (e.g., ethoxy) in nitro-activated pyrimidines are more susceptible to aminolysis than chloro groups due to lower activation energy barriers .

Solubility Trends : Methoxy derivatives (e.g., 4-chloro-6-methoxy-5-nitropyrimidine) show higher aqueous solubility compared to ethoxy analogs, critical for formulation in drug development .

Synthetic Challenges : Low yields in this compound synthesis (16% in optimized conditions ) highlight the need for improved catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.